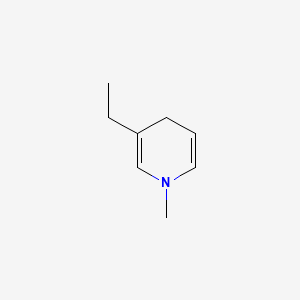
3-ethyl-1-methyl-4H-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-1-methyl-4H-pyridine is a derivative of the 1,4-dihydropyridine class of compounds. These compounds are known for their significant pharmacological properties, particularly as calcium channel blockers used in the treatment of cardiovascular diseases such as hypertension. The 1,4-dihydropyridine scaffold is a versatile structure that has been extensively studied for its biological activities and synthetic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-ethyl-1-methyl-4H-pyridine can be synthesized using a one-pot four-component reaction. This involves the condensation of an aromatic aldehyde, dimedone or 1,3-cyclohexandione, ethyl acetoacetate or methyl acetoacetate, and ammonium acetate. The reaction is typically catalyzed by magnetite/chitosan at room temperature under mild conditions . This method is advantageous due to its simplicity, high yield, and environmentally benign nature.
Industrial Production Methods: Industrial production of 1,4-dihydropyridine derivatives often employs similar multi-component reactions, with optimizations for scale-up. The use of heterogeneous catalysts, such as magnetite/chitosan, allows for easy separation and reuse of the catalyst, making the process cost-effective and sustainable .
Chemical Reactions Analysis
Types of Reactions: 3-ethyl-1-methyl-4H-pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the dihydropyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Scientific Research Applications
3-ethyl-1-methyl-4H-pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
3-ethyl-1-methyl-4H-pyridine exerts its effects primarily by binding to and blocking voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels. This inhibition prevents the influx of calcium ions, leading to vasodilation and a reduction in blood pressure . The compound’s structure allows it to interact effectively with these channels, making it a potent calcium channel blocker .
Comparison with Similar Compounds
Nifedipine: Another 1,4-dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: Known for its long-acting effects in the treatment of hypertension.
Isradipine: Used for its potent vasodilatory properties.
Uniqueness: 3-ethyl-1-methyl-4H-pyridine is unique due to its specific substitution pattern, which can influence its pharmacokinetic and pharmacodynamic properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Properties
CAS No. |
126159-43-1 |
|---|---|
Molecular Formula |
C8H13N |
Molecular Weight |
123.199 |
IUPAC Name |
3-ethyl-1-methyl-4H-pyridine |
InChI |
InChI=1S/C8H13N/c1-3-8-5-4-6-9(2)7-8/h4,6-7H,3,5H2,1-2H3 |
InChI Key |
HSWOLWFFOGBKCA-UHFFFAOYSA-N |
SMILES |
CCC1=CN(C=CC1)C |
Synonyms |
Pyridine, 3-ethyl-1,4-dihydro-1-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















